molecular formula C7H15NO B1589044 N,N-Dimethyltetrahydro-2H-pyran-4-amine CAS No. 38035-10-8

N,N-Dimethyltetrahydro-2H-pyran-4-amine

Cat. No. B1589044
CAS RN: 38035-10-8
M. Wt: 129.2 g/mol
InChI Key: IKFKTKLTADWXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dimethyltetrahydro-2H-pyran-4-amine” is a chemical compound with the molecular formula C7H15NO. It is also known as “4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine” with a CAS Number: 176445-80-0 .


Synthesis Analysis

The synthesis of a similar compound, “N,2,2-trimethyltetrahydro-2H-pyran-4-amine”, has been reported in the literature . The reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction of the Schiff base thus obtained with sodium tetrahydridoborate gave N,2,2-trimethyltetrahydro-2H-pyran-4-amine .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyltetrahydro-2H-pyran-4-amine” can be represented by the InChI code: 1S/C8H18N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-7,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-Dimethyltetrahydro-2H-pyran-4-amine” is a liquid at room temperature . It has a molecular weight of 129.20 and a density of 0.9±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Transformations

One area of research focuses on the synthesis of complex organic molecules. For instance, Arutynyan et al. (2018) detailed the synthesis of 2,6-Diisopropyltetrahydro-2H-4-pyranone and its substituted amino derivatives through cyclization and condensation reactions, showcasing the versatility of tetrahydro-2H-pyran derivatives in organic synthesis N. S. Arutynyan et al., 2018. Additionally, research by Arutyunyan et al. (2012) on the synthesis and transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine highlighted methods for generating amines through reduction and explored their subsequent chemical transformations N. S. Arutyunyan et al., 2012.

Catalysis and Green Chemistry

The development of catalytic processes and the emphasis on green chemistry are also significant research themes. Singh et al. (2020) demonstrated an eco-friendly synthesis of 2-amino-4H-benzo[b]pyrans using an amine-functionalized magnetically retrievable catalyst, highlighting the environmental benefits of using such catalysts in organic synthesis Preeti Singh et al., 2020.

Pharmaceutical Applications

In the pharmaceutical domain, studies have explored the synthesis of compounds with potential biological activities. For example, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including derivatives with the N,N-dimethyltetrahydro-2H-pyran-4-amine moiety, were investigated for their cytotoxic activities against various cancer cell lines, indicating the potential of these compounds in anticancer research L. Deady et al., 2003.

Functional Materials

Research has also been conducted on the modification of materials for enhanced performance. Aly et al. (2015) discussed the functional modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including those related to N,N-dimethyltetrahydro-2H-pyran-4-amine, for potential medical applications, showcasing the material's improved properties H. M. Aly et al., 2015.

Safety And Hazards

The safety data sheet for “4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

N,N-dimethyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)7-3-5-9-6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFKTKLTADWXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436380
Record name N,N-Dimethyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyltetrahydro-2H-pyran-4-amine

CAS RN

38035-10-8
Record name N,N-Dimethyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-tetrahydro-2H-pyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a reaction device similar to that used in Example 9 were charged 50.0 g (0.5 mol) of tetrahydropyran-4-one, 180.0 g (2.0 mol) of 50% by weight aqueous dimethylamine solution and 20 g (9 mmol in terms of a palladium atom) of 5% by weight Pd/C, and the mixture was reacted at a hydrogen pressure of 0.2 to 0.4 MPa at 50° C. for 7 hours and further at 70° C. for 4 hours. After completion of the reaction, the resulting reaction mixture was cooled to room temperature and the catalyst was filtered off by Celite, and the filtrate was made acidic (pH=1) by adding 60 ml of conc. sulfuric acid and then washed successively with 200 ml of 2-butanol twice and 200 ml of chloroform twice. Then, 130 g of potassium hydroxide was added to the aqueous layer to make the solution basic (pH=11), the aqueous layer was extracted three times with each 300 ml of ethyl acetate and the resulting organic layer was dried over anhydrous magnesium sulfate. After filtration, the organic layer was concentrated under reduced pressure, and then, by distillation under reduced pressure (83 to 85° C., 50 mmHg), 12.4 g (yield: 19%) of 4-dimethylaminotetrahydropyrane with a purity of 99% (areal percentage according to gas chromatography) as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyltetrahydro-2H-pyran-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyltetrahydro-2H-pyran-4-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyltetrahydro-2H-pyran-4-amine
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyltetrahydro-2H-pyran-4-amine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyltetrahydro-2H-pyran-4-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyltetrahydro-2H-pyran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.